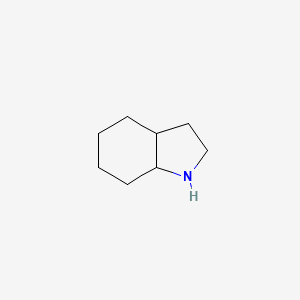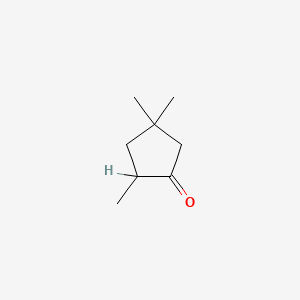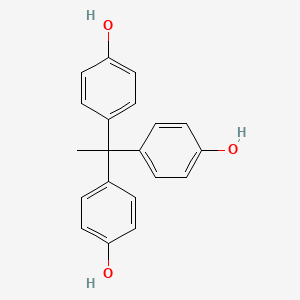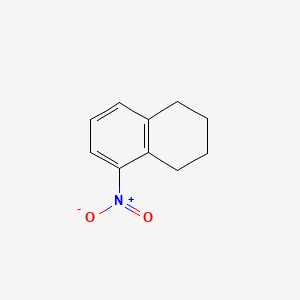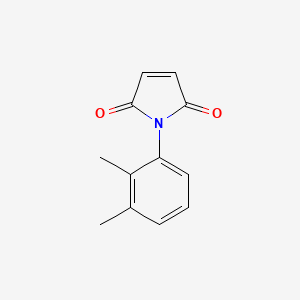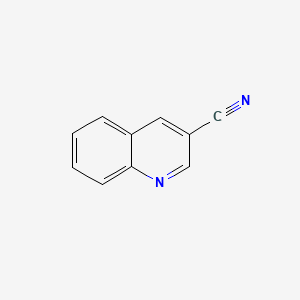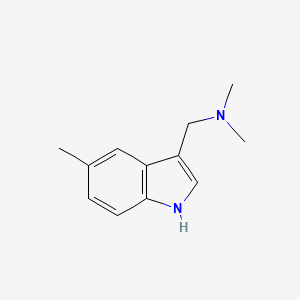
N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine
概要
説明
“N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine” is a chemical compound with the CAS Number: 30218-58-7. It has a molecular weight of 188.27 and its IUPAC name is N,N-dimethyl (5-methyl-1H-indol-3-yl)methanamine .
Molecular Structure Analysis
The InChI code for “N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine” is 1S/C12H16N2/c1-9-4-5-12-11(6-9)10(7-13-12)8-14(2)3/h4-7,13H,8H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine” is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere, at 2-8°C .科学的研究の応用
Antiviral Applications
5-Methylgramine has shown promise in the field of antiviral research. Its structure has been associated with inhibitory effects on certain viruses, making it a potential candidate for the development of new antiviral drugs. The compound’s mechanism of action often involves interfering with viral replication processes .
Antibacterial and Antifungal Properties
Research indicates that 5-Methylgramine possesses both antibacterial and antifungal activities. This dual action makes it valuable for developing treatments that require broad-spectrum antimicrobial properties. Its efficacy against a range of bacterial and fungal strains is being explored to understand its full potential .
Anti-inflammatory Effects
The compound’s anti-inflammatory properties are of significant interest in the treatment of chronic inflammatory diseases. By modulating the body’s inflammatory response, 5-Methylgramine could be used to alleviate symptoms in conditions such as arthritis or asthma .
Antitumor Activity
In oncology, 5-Methylgramine is being studied for its antitumor effects. It may induce apoptosis in cancer cells and inhibit tumor growth, offering a potential pathway for cancer therapy. Ongoing research aims to elucidate its effectiveness and mechanism of action in various cancer types .
Alzheimer’s Disease Therapy
5-Methylgramine has been identified as a potential therapeutic agent for Alzheimer’s disease. Its ability to interact with serotonin receptors suggests it could play a role in neuroprotection and cognitive enhancement, which are crucial in managing Alzheimer’s disease symptoms .
Insecticidal Activity
The natural insecticidal properties of 5-Methylgramine make it an attractive option for developing eco-friendly pesticides. Its effectiveness against certain insect populations is being investigated, with the goal of creating safer alternatives to traditional chemical pesticides .
Algicidal Use
As an algicide, 5-Methylgramine can help control algal growth in various environments. This application is particularly relevant in water treatment processes and the maintenance of aquatic ecosystems, where excessive algae can be problematic .
Serotonin-Receptor-Related Activity
The compound’s interaction with serotonin receptors has implications for mental health treatment. By influencing these receptors, 5-Methylgramine could contribute to the development of new psychiatric medications, particularly for mood and anxiety disorders .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用機序
5-Methylgramine, also known as N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine or 1H-Indole-3-methanamine, N,N,5-trimethyl-, is a compound of interest in the field of biochemistry. . Here is a general outline based on the typical steps involved in the action of similar compounds.
Target of Action
The primary targets of such compounds are usually cellular receptors or enzymes that play crucial roles in various biological processes
Mode of Action
The mode of action involves the compound’s interaction with its targets, leading to changes in the target’s function. This could involve binding to a receptor, inhibiting an enzyme, or modulating a biochemical pathway
Biochemical Pathways
Biochemical pathways are a series of chemical reactions occurring within a cell. In these pathways, the product of one reaction serves as the substrate for the next
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. These properties significantly impact the bioavailability of the compound
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules
特性
IUPAC Name |
N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-4-5-12-11(6-9)10(7-13-12)8-14(2)3/h4-7,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCDTJAVATWRFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184320 | |
| Record name | Indole, 3-(dimethylamino)methyl-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine | |
CAS RN |
30218-58-7 | |
| Record name | 5-Methylgramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030218587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 30218-58-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole, 3-(dimethylamino)methyl-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYLGRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UL0HR1QXC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-Methylgramine interact with receptors in the rabbit aorta?
A: The research indicates that 5-Methylgramine acts as a competitive antagonist of 5-hydroxytryptamine (5-HT) receptors in the isolated rabbit aorta []. This suggests that 5-Methylgramine binds to the same receptor site as 5-HT, preventing 5-HT from binding and exerting its contractile effects. The study found that 5-Methylgramine exhibited a higher affinity for 5-HT receptors compared to tryptamine receptors in this model.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



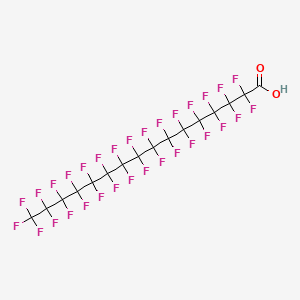
![4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1294710.png)



